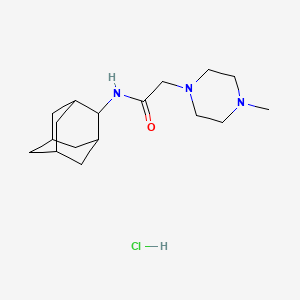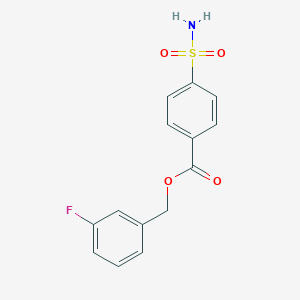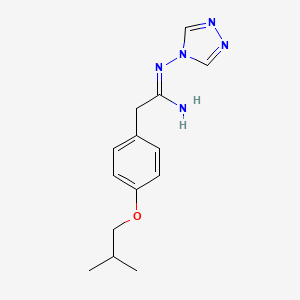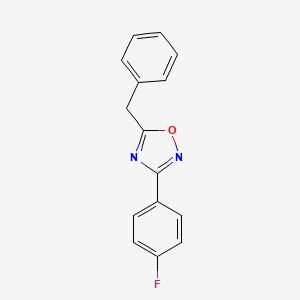
N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, also known as memantine, is a drug used in the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates glutamate neurotransmission. Memantine has been shown to improve cognitive function in patients with moderate to severe Alzheimer's disease.
作用机制
Memantine works by blocking the excessive activation of NMDA receptors by glutamate, a neurotransmitter that is involved in learning and memory. Excessive activation of NMDA receptors can lead to neuronal damage and death, which is a hallmark of many neurological disorders. By regulating glutamate neurotransmission, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride helps to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
Memantine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It also enhances neurotrophic factors, which are essential for neuronal survival and growth. Memantine has been shown to improve synaptic plasticity, which is the ability of neurons to adapt and change in response to experience and learning.
实验室实验的优点和局限性
Memantine has several advantages for lab experiments, including its ability to regulate glutamate neurotransmission and protect neurons from damage. It is also relatively safe and well-tolerated, with few side effects. However, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has some limitations, including its non-specific binding to other receptors and potential interactions with other drugs.
未来方向
There are several future directions for research on N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, including its potential use in combination with other drugs for the treatment of neurological disorders. Memantine has been shown to have synergistic effects with other drugs, such as cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. Other future directions include the development of more specific NMDA receptor antagonists and the investigation of this compound's effects on other neurotransmitter systems, such as dopamine and serotonin.
合成方法
Memantine is synthesized through a multi-step process that involves the reaction of 1-Adamantylamine with 4-Methylpiperazin-1-ylacetyl chloride in the presence of a base. The resulting intermediate is then converted to N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride through a reaction with hydrochloric acid.
科学研究应用
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In Alzheimer's disease, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to improve cognitive function and delay disease progression. In Parkinson's disease, this compound has been shown to improve motor function and reduce dyskinesias. In traumatic brain injury and stroke, this compound has been shown to reduce neuronal damage and improve functional outcomes.
属性
IUPAC Name |
N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O.ClH/c1-19-2-4-20(5-3-19)11-16(21)18-17-14-7-12-6-13(9-14)10-15(17)8-12;/h12-15,17H,2-11H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUWTGYJUWSXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2C3CC4CC(C3)CC2C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346360.png)

![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5346363.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346365.png)
![2-[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5346380.png)
![2-[4-(3-fluorobenzyl)-4-(hydroxymethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5346391.png)
![1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5346392.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5346407.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)

![{5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-furyl}methanol](/img/structure/B5346441.png)